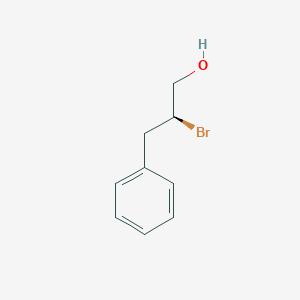

(S)-2-Bromo-3-phenylpropan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-bromo-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBKHJLRENAESY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-2-Bromo-3-phenylpropan-1-ol chemical properties

An In-depth Technical Guide on (S)-2-Bromo-3-phenylpropan-1-ol

Introduction

This compound is a chiral building block of significant interest in the fields of organic synthesis and pharmaceutical development. Its stereospecific structure makes it a valuable intermediate in the enantioselective synthesis of various bioactive molecules. This document provides a comprehensive overview of its chemical properties, relevant experimental protocols, and its role in synthetic chemistry.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 219500-45-5 | [1] |

| Molecular Formula | C₉H₁₁BrO | [1][2] |

| Molecular Weight | 215.09 g/mol | [1][2] |

| Appearance | Colorless Liquid | [3] |

| Storage Conditions | Store at Room Temperature | [1] |

| Solubility | Information not readily available. It is advised to test solubility in various organic solvents to prepare stock solutions. To enhance solubility, warming the solution to 37°C and sonicating may be effective. | [1] |

Note: Some properties like appearance are listed for the closely related isomer 3-(2-BROMO-PHENYL)-PROPAN-1-OL and are presumed to be similar.

Spectroscopic Data

While specific spectra for this compound are not available in the provided search results, data for structurally related compounds such as 2-Bromo-1-phenylpropan-1-ol and 1-Bromo-3-phenylpropan-2-ol are available and can provide insight into expected spectral features. Researchers can expect to find characteristic peaks in ¹H NMR, ¹³C NMR, and IR spectroscopy corresponding to the phenyl, bromo, and hydroxyl functional groups.[4][5]

Synthetic Applications & Experimental Protocols

This compound is primarily utilized as a chiral intermediate in organic synthesis.[6] Its key application lies in the construction of more complex, enantiomerically pure molecules, particularly pharmaceuticals like beta-blockers and other cardiovascular drugs.[6]

Illustrative Experimental Protocol: Synthesis of Phenylpropyl Bromides

While a specific protocol for the synthesis of this compound was not found, a common method for preparing similar phenylpropyl bromides involves the nucleophilic substitution of a corresponding alcohol. The following is a generalized procedure based on the synthesis of 1-bromo-3-phenylpropane from 3-phenyl-1-propanol, which illustrates the principles of an SN2 reaction.[7]

Reaction: 3-phenyl-1-propanol + NaBr (in H₂SO₄) → 1-bromo-3-phenylpropane + H₂O

Methodology:

-

Reagent Combination: 3-phenyl-1-propanol is treated with a strong nucleophile, such as sodium bromide (NaBr), in the presence of a strong acid like sulfuric acid (H₂SO₄).[7]

-

Acid Catalyst: The acidic conditions protonate the hydroxyl group (-OH) of the alcohol, converting it into a good leaving group (-OH₂⁺).[7]

-

Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile, attacking the carbon atom bearing the leaving group in a concerted, bimolecular (SN2) mechanism.[7]

-

Reflux: The reaction is typically carried out under reflux to ensure it proceeds to completion.[7]

-

Work-up and Purification: After the reaction, the product is isolated through extraction and purified using techniques such as distillation or chromatography to yield the final bromo-alkane product.

Logical Workflow: Application in Chiral Synthesis

The primary value of this compound is its role as a stereospecific building block. The following diagram illustrates its logical workflow in the enantioselective synthesis of a target pharmaceutical compound.

Caption: Synthetic utility workflow of this compound.

Safety and Handling

Safety data for this compound is not explicitly detailed. However, based on safety data sheets (SDS) for closely related bromo-organic compounds, the following precautions should be observed.[8][9][10]

-

General Handling: Use in a well-ventilated area or under a chemical fume hood.[8][10] Avoid contact with skin, eyes, and clothing.[8][10] Wash hands thoroughly after handling.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety glasses or goggles).[8][10]

-

Fire Hazards: The compound may be flammable. Keep away from heat, sparks, open flames, and hot surfaces.[8][10] Use non-sparking tools and take precautionary measures against static discharge.[8] In case of fire, use CO₂, dry chemical, or foam for extinction.[8]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[8]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

-

Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[8]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8]

-

Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical assistance.[8]

-

-

Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed.[8][10]

Conclusion

This compound is a specialized chemical intermediate with significant value in stereoselective synthesis. Its defined stereochemistry is crucial for the development of enantiopure pharmaceuticals. While detailed experimental and safety data for this specific compound are sparse, information from related structures provides a solid foundation for its safe handling and effective use in a research and development setting. Researchers should always perform a thorough risk assessment before use.

References

- 1. glpbio.com [glpbio.com]

- 2. (S)-3-bromo-2-phenylpropan-1-ol|lookchem [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Bromo-1-phenylpropan-1-ol | C9H11BrO | CID 12721600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-3-phenylpropan-2-ol | C9H11BrO | CID 142500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. 1-Bromo-3-Phenylpropane Reaction - 930 Words | Bartleby [bartleby.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. chemicalbook.com [chemicalbook.com]

(S)-2-Bromo-3-phenylpropan-1-ol CAS number 219500-45-5

CAS Number: 219500-45-5

Molecular Formula: C₉H₁₁BrO

Molecular Weight: 215.09 g/mol

This technical guide provides a summary of the available information on (S)-2-Bromo-3-phenylpropan-1-ol, a chiral building block primarily utilized in the field of pharmaceutical synthesis. Due to the limited availability of public, in-depth experimental data for this specific compound, this document focuses on its chemical identity, general applications, and safety protocols based on commercially available information. Detailed experimental procedures and specific biological pathway interactions are not extensively documented in publicly accessible scientific literature.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 219500-45-5 | [1][2] |

| Molecular Formula | C₉H₁₁BrO | [1][2] |

| Molecular Weight | 215.09 g/mol | [1][2] |

| Appearance | Not specified (often a liquid) | |

| Purity | >97.00% (as offered by suppliers) | [1] |

| Storage Conditions | Room temperature, under inert gas |

Applications in Organic Synthesis

This compound is recognized as a valuable chiral intermediate in the enantioselective synthesis of pharmaceutical compounds.[2] Its stereospecific structure is crucial for the development of single-enantiomer drugs, where one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause unwanted side effects.

Primary Application:

-

Synthesis of Beta-Blockers: This compound serves as a key building block in the synthesis of certain beta-adrenergic blocking agents (beta-blockers), which are a class of drugs used to manage cardiovascular diseases such as hypertension, angina, and cardiac arrhythmias.[2] The chiral nature of this compound is instrumental in constructing the specific stereochemistry required for the biological activity of these drugs.

While specific reaction protocols involving this exact molecule are not publicly detailed, the general synthetic strategy for beta-blockers often involves the reaction of a chiral epoxide or halohydrin with an appropriate amine. The synthesis of such chiral intermediates can be achieved through various methods, including asymmetric synthesis or resolution of a racemic mixture.

Safety and Handling

Safety data for this compound is available through supplier-provided Safety Data Sheets (SDS). The compound is classified with the following hazards:

-

Acute toxicity, oral (Category 4)

-

Skin corrosion/irritation (Category 2)

-

Serious eye damage/eye irritation (Category 2A)

-

Specific target organ toxicity, single exposure; Respiratory system (Category 3)

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

-

Experimental Protocols and Data

A thorough search of scientific databases and patent literature did not yield specific, detailed experimental protocols for the synthesis, purification, or analysis of this compound. Spectroscopic data such as NMR, IR, and mass spectrometry, as well as specific physical constants like boiling point, melting point, and specific rotation, are not publicly available. The synthesis of such specialized chemical intermediates is often considered proprietary information by the manufacturers.

Signaling Pathways and Biological Activity

There is no available information in the public domain that directly links this compound to any specific biological signaling pathways. Its relevance to drug development is as a synthetic intermediate to create the final active pharmaceutical ingredient. The resulting beta-blockers, for example, act by blocking the effects of adrenaline on beta-adrenergic receptors, but this compound itself is not the active molecule in these pathways.

Logical Relationship Diagram

Due to the lack of detailed public information on the specific synthetic routes and biological applications of this compound, a comprehensive experimental workflow or signaling pathway diagram cannot be accurately constructed. However, a simplified logical diagram illustrating its role as a chiral building block is presented below.

References

physical properties of (S)-2-Bromo-3-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Bromo-3-phenylpropan-1-ol is a chiral building block with potential applications in the synthesis of pharmaceuticals and other complex organic molecules. Its stereochemistry makes it a valuable intermediate for creating enantiomerically pure compounds. This technical guide provides a summary of the known physical properties of this compound. Due to a scarcity of publicly available experimental data for this specific enantiomer, this document also outlines standardized experimental protocols for the determination of key physical properties applicable to chiral alcohols. Furthermore, a general workflow for the synthesis and characterization of such chiral compounds is presented.

Physical Properties of this compound

Currently, there is limited experimentally determined quantitative data available in the public domain for the physical properties of this compound. The following table summarizes the available information. It is important to note that properties such as melting point, boiling point, density, and specific rotation have not been found in the surveyed literature.

| Property | Value | Source/Notes |

| CAS Number | 219500-45-5 | [1][2][3][4] |

| Molecular Formula | C₉H₁₁BrO | [1][2][3][4] |

| Molecular Weight | 215.09 g/mol | [1][2][3][4] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Soluble in solvents such as DMSO. For stock solutions, it is advised to store in separate packages to avoid degradation from repeated freeze-thaw cycles. To aid dissolution, warming to 37°C and sonication can be employed. | [1] |

| Optical Rotation | Data not available | N/A |

| Storage | Store at room temperature under an inert atmosphere. For long-term storage of solutions, -20°C (for up to one month) or -80°C (for up to six months) is recommended. | [1][2] |

Experimental Protocols for Physical Property Determination

For researchers synthesizing or working with this compound or similar chiral compounds, the following are generalized experimental protocols for determining key physical properties.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. For a pure crystalline solid, the melting range is typically narrow.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range.

-

Boiling Point Determination

The boiling point is a characteristic physical property of a liquid.

-

Apparatus: A small-scale distillation apparatus or a Thiele tube.

-

Procedure (Microscale):

-

A small volume of the liquid (a few milliliters) is placed in a test tube along with a boiling chip.

-

A thermometer is positioned with the bulb just above the liquid surface.

-

The test tube is gently heated.

-

The temperature at which the liquid boils and its vapor condenses on the thermometer bulb is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

-

Density Determination

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer or a calibrated micropipette and an analytical balance.

-

Procedure:

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

The mass of the filled pycnometer is measured.

-

The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., deionized water).

-

The density of the sample is calculated by dividing its mass by its volume.

-

Solubility Determination

Solubility is typically determined by the equilibrium saturation method.

-

Procedure:

-

An excess amount of the solute is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the solute in the filtrate is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

Optical Rotation Measurement

Optical rotation is a critical property for characterizing chiral compounds.

-

Apparatus: A polarimeter.

-

Procedure:

-

A solution of the chiral compound is prepared at a known concentration in a suitable achiral solvent.

-

The polarimeter cell is filled with the solution, ensuring no air bubbles are in the light path.

-

The observed rotation (α) is measured using the polarimeter at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chiral compound like this compound.

Caption: A flowchart illustrating the key stages from starting materials to a fully characterized chiral product.

Signaling Pathways and Biological Activity

There is currently no information available in the scientific literature regarding specific signaling pathways modulated by this compound or its direct biological activities. Its primary role, as described by chemical suppliers, is as a chiral building block for the synthesis of other molecules, particularly pharmaceuticals.[2]

Conclusion

This compound is a chiral intermediate with potential utility in synthetic chemistry. While its basic chemical identity is established, a comprehensive profile of its physical properties based on experimental data is lacking. The general experimental protocols provided in this guide offer a framework for researchers to determine these properties. Further studies are required to fully characterize this compound and to explore its potential biological activities and applications in drug development.

References

An In-depth Technical Guide to (S)-2-Bromo-3-phenylpropan-1-ol: A Chiral Building Block in Pharmaceutical Synthesis

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-2-Bromo-3-phenylpropan-1-ol, a key chiral intermediate in the development of various pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Molecular and Chemical Properties

This compound is a chiral bromohydrin that serves as a versatile building block in organic synthesis. Its stereochemistry and the presence of both a hydroxyl and a bromo functional group make it a valuable precursor for the enantioselective synthesis of complex molecules.

| Property | Value |

| Molecular Formula | C₉H₁₁BrO[1] |

| Molecular Weight | 215.09 g/mol [1] |

| CAS Number | 219500-45-5[1] |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Solubility | Soluble in various organic solvents |

Experimental Protocols

The synthesis of enantiomerically pure this compound can be approached through several synthetic strategies. Below is a representative protocol for the enantioselective formation of a bromohydrin from an alkene, which can be adapted for the synthesis of the target molecule.

Protocol: Enantioselective Bromohydrin Formation

This protocol is based on the general principles of electrophilic addition to alkenes for the formation of bromohydrins.[2]

Materials:

-

trans-Cinnamyl alcohol (starting alkene)

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

Chiral catalyst (e.g., a chiral phosphoric acid) for enantioselectivity

Procedure:

-

In a round-bottom flask, dissolve trans-cinnamyl alcohol in a mixture of DMSO and water.

-

Add the chiral catalyst to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) in portions to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization: The structure and enantiomeric purity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and chiral High-Performance Liquid Chromatography (HPLC).

Application in Pharmaceutical Synthesis

Chiral halohydrins, such as this compound, are critical intermediates in the synthesis of beta-adrenergic blockers (β-blockers).[3][4] These drugs are widely used for the treatment of cardiovascular diseases like hypertension, angina, and arrhythmias. The (S)-enantiomer of many β-blockers is significantly more potent than the (R)-enantiomer.[5]

The following diagram illustrates the logical workflow for the synthesis of a generic (S)-β-blocker, highlighting the central role of this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

(S)-2-Bromo-3-phenylpropan-1-ol: A Technical Guide to a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Bromo-3-phenylpropan-1-ol is a valuable chiral building block in organic synthesis, particularly in the development of enantioselective pharmaceuticals.[1] Its stereodefined structure, featuring a bromine atom and a primary alcohol on adjacent chiral carbons, makes it a versatile precursor for the synthesis of a variety of complex molecules, most notably beta-adrenergic blocking agents (beta-blockers). This technical guide provides an in-depth overview of its properties, synthesis, and applications, complete with experimental protocols and data to facilitate its use in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 219500-45-5 |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| Appearance | Not specified (likely an oil or low-melting solid) |

| Storage | Store at room temperature. For long-term storage as a solution, it is recommended to store at -20°C for up to one month or -80°C for up to six months.[2] |

Synthesis of Chiral Bromohydrins

Representative Synthesis: α-Bromo-β-phenylpropionic Acid

This multi-step synthesis starts with the benzylation of diethyl malonate, followed by saponification, bromination, and decarboxylation.

Experimental Protocol:

Step 1: Diethyl benzylmalonate

-

In a 5-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 115 g (5 gram atoms) of sodium in 2.5 L of absolute ethanol.

-

Once the sodium has completely reacted, add 830 g (5.18 moles) of diethyl malonate in a steady stream.

-

Follow with the dropwise addition of 632 g (5 moles) of benzyl chloride over 2–3 hours.

-

Reflux the mixture with stirring until it is neutral to moist litmus paper (approximately 8–11 hours).

-

Distill off the ethanol.

-

To the residue, add up to 2 L of water and shake. Add salt if necessary to aid separation.

-

Separate the ester layer and distill under reduced pressure. Collect the fraction at 145–155°C/5 mm Hg. The expected yield is 1265–1420 g (51–57%).

Step 2: α-Bromo-β-phenylpropionic acid

-

Dissolve 860 g of technical potassium hydroxide in 850 ml of water in a 12-L round-bottomed flask with stirring.

-

While the solution is hot, add 1 kg (4 moles) of diethyl benzylmalonate over 1 hour.

-

Heat and stir for 3 hours, adding more water if the mixture begins to solidify.

-

Cool the flask and pour the contents into a crock surrounded by an ice bath with stirring.

-

Acidify the mixture by slowly adding 1.2 L of concentrated sulfuric acid.

-

Extract the resulting oil with three 1-L portions of ether.

-

To the combined ether extracts, add a solution of 700 g (4.4 moles) of bromine in 700 ml of ether dropwise over about 4 hours.

-

After the bromine addition is complete, add 1 L of water carefully.

-

Separate the ether layer and remove the ether by distillation.

-

Decarboxylate the residue by heating at 130–135°C in an oil bath for 5 hours to yield the crude bromo acid.

Applications in the Synthesis of Chiral Pharmaceuticals

This compound and related chiral halohydrins are key intermediates in the synthesis of enantiomerically pure pharmaceuticals, particularly beta-blockers. The following is a representative protocol for the synthesis of the beta-blocker (S)-Propranolol, illustrating the utility of a chiral precursor. While this specific example starts from α-naphthol and 3-bromopropanol, the transformation of the resulting diol to the final product via an epoxide intermediate is analogous to the likely reaction pathway for this compound.

Representative Synthesis: (S)-Propranolol

Experimental Workflow:

Figure 1: Synthetic pathway for (S)-Propranolol.

Experimental Protocol (Conceptual, based on known transformations):

-

Formation of the Diol: The initial steps involve the formation of a chiral diol. In a reported synthesis of (S)-propranolol, α-naphthol is refluxed with 3-bromopropanol to yield an alcohol, which is then oxidized to an aldehyde. This aldehyde undergoes L-proline catalyzed asymmetric α-aminoxylation, followed by reduction with NaBH₄ and Pd/C-catalyzed hydrogenolysis to produce a chiral diol.

-

Epoxidation: The resulting diol is converted to a chiral epoxide. A common method for this transformation is the Mitsunobu reaction.

-

Ring-Opening with Amine: The chiral epoxide is then reacted with isopropylamine in a suitable solvent such as CH₂Cl₂. The amine attacks the less hindered carbon of the epoxide in an Sₙ2 reaction, leading to the formation of (S)-Propranolol.

Quantitative Data

The following table summarizes representative quantitative data for reactions involving chiral building blocks in the synthesis of beta-blockers.

| Reaction | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Synthesis of (S)-bisoprolol hemifumarate | 4-(hydroxymethyl)phenol and 2-isopropoxyethan-1-ol | (S)-bisoprolol hemifumarate | 19 (overall) | 96 |

Spectroscopic Data

Expected ¹H NMR Chemical Shifts:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Ar-H | 7.20 - 7.40 | m |

| CH (Br) | 4.20 - 4.40 | m |

| CH ₂OH | 3.70 - 3.90 | m |

| CH₂OH | 2.00 - 3.00 | br s |

| PhCH ₂ | 2.90 - 3.20 | m |

Expected ¹³C NMR Chemical Shifts:

| Carbon | Expected Chemical Shift (ppm) |

| C -Ar (quaternary) | 137 - 139 |

| C H-Ar | 128 - 130 |

| C H(Br) | 55 - 60 |

| C H₂OH | 65 - 70 |

| PhC H₂ | 38 - 42 |

Biological Context: Beta-Adrenergic Signaling Pathway

Many of the pharmaceuticals synthesized using this compound as a chiral synthon are beta-blockers. These drugs act as antagonists at beta-adrenergic receptors, which are G-protein coupled receptors involved in the sympathetic nervous system's "fight or flight" response.

Figure 2: Beta-Adrenergic Signaling Pathway and the action of Beta-Blockers.

By blocking the binding of endogenous catecholamines like adrenaline and noradrenaline to the beta-adrenergic receptors, beta-blockers prevent the downstream signaling cascade that leads to physiological effects such as increased heart rate, blood pressure, and cardiac contractility.

Conclusion

This compound is a highly valuable chiral building block with significant potential in the asymmetric synthesis of pharmaceuticals. Its utility is particularly evident in the preparation of enantiomerically pure beta-blockers. While detailed, publicly available experimental data for this specific compound is limited, the principles of its synthesis and application can be effectively understood through analogous, well-documented chemical transformations. This technical guide provides a foundational understanding for researchers and drug development professionals looking to leverage the synthetic potential of this compound and related chiral synthons in their work.

References

An In-depth Guide to the Stereochemistry of (S)-2-Bromo-3-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of (S)-2-Bromo-3-phenylpropan-1-ol, a chiral building block of significant interest in pharmaceutical synthesis. This document details its synthesis, stereochemical assignment, and spectroscopic characterization, offering valuable insights for researchers engaged in the development of enantioselective drugs.

Introduction

This compound is a versatile chiral intermediate utilized in the synthesis of various pharmaceutical compounds. Its stereochemistry plays a crucial role in the biological activity of the final drug products, making a thorough understanding of its three-dimensional structure and enantioselective synthesis paramount. The presence of two adjacent chiral centers and a reactive bromine atom makes it a valuable synthon for introducing specific stereochemistry into complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 219500-45-5 |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| Appearance | Not specified in provided results |

| Solubility | Not specified in provided results |

| Storage | Store at room temperature under an inert gas.[1] |

Stereochemistry and Cahn-Ingold-Prelog Priority Rules

The stereochemistry of the chiral center at the C2 position is designated as (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. The assignment of priorities to the substituents attached to the chiral carbon is as follows:

-

-Br (highest atomic number)

-

-CH₂OH

-

-CH₂Ph

-

-H (lowest atomic number)

A visual representation of the CIP priority assignment is provided in the diagram below.

Caption: Cahn-Ingold-Prelog priority assignment for this compound.

Enantioselective Synthesis

The enantioselective synthesis of this compound is crucial for its application in pharmaceutical development. One effective method is the asymmetric bromohydroxylation of cinnamyl alcohol.

Experimental Protocol: Asymmetric Bromohydroxylation of Cinnamyl Alcohol

This protocol is based on a general method for the enantioselective bromohydroxylation of cinnamyl alcohols.

Materials:

-

Cinnamyl alcohol

-

N-Bromosuccinimide (NBS) or other suitable bromine source

-

Chiral catalyst (e.g., cinchona alkaloid derivatives)

-

Solvent (e.g., a mixture of acetonitrile and water)

-

Acid co-catalyst (e.g., a sulfonic acid)

Procedure:

-

To a solution of cinnamyl alcohol in the chosen solvent system at a controlled temperature (e.g., 0 °C), add the chiral catalyst and the acid co-catalyst.

-

Slowly add the N-bromosuccinimide in portions, maintaining the reaction temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.

The logical workflow for this synthesis is depicted in the following diagram.

Caption: Workflow for the enantioselective synthesis of this compound.

Spectroscopic Data

Detailed spectroscopic data is essential for the structural confirmation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental data for this compound was not found in the search results, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral data can be predicted based on its structure.

Table of Predicted NMR Data:

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| -CH₂OH | ~3.7-3.9 ppm (m) | ~65 ppm |

| -CH(Br)- | ~4.2-4.4 ppm (m) | ~55 ppm |

| -CH₂Ph | ~3.0-3.3 ppm (m) | ~40 ppm |

| -C₆H₅ | ~7.2-7.4 ppm (m) | ~127-138 ppm |

| -OH | Variable | - |

Note: Predicted chemical shifts are in ppm relative to TMS. 'm' denotes a multiplet.

Conclusion

This technical guide has summarized the key stereochemical aspects of this compound, a critical chiral building block in medicinal chemistry. The information on its synthesis and predicted spectroscopic properties provides a foundational understanding for researchers. Further experimental validation of the specific rotation and NMR data is recommended for rigorous characterization. The methodologies and data presented herein are intended to support the efficient and stereocontrolled synthesis of complex pharmaceutical agents.

References

An In-depth Technical Guide on the Safety and Handling of (S)-2-Bromo-3-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a notable absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for (S)-2-Bromo-3-phenylpropan-1-ol. The following guide has been compiled by extrapolating data from structurally similar compounds, including its isomers and other brominated phenylpropanols. All safety and handling procedures should be implemented with the understanding that the information is based on related chemical entities and general laboratory safety principles. A thorough risk assessment should be conducted before handling this compound.

Introduction to this compound

This compound is a chiral building block of significant interest in pharmaceutical and organic synthesis. Its stereospecific nature makes it a valuable intermediate in the development of enantiomerically pure drugs, where the three-dimensional arrangement of atoms is crucial for therapeutic efficacy and safety. The presence of a bromine atom and a hydroxyl group offers versatile handles for further chemical modifications.

The importance of chirality in drug design cannot be overstated. Different enantiomers of a drug can exhibit varied pharmacological, toxicological, and metabolic profiles. Therefore, the use of stereochemically pure building blocks like this compound is a critical aspect of modern drug discovery and development, ensuring the synthesis of the desired, therapeutically active stereoisomer.[1][2][3]

Hazard Identification and GHS Classification (Extrapolated)

Due to the lack of specific data for this compound, the following GHS classification is extrapolated from its close isomer, 3-Bromo-1-phenylpropan-1-ol, and other related brominated compounds.

Pictograms:

Signal Word: Danger

Hazard Statements (Presumed):

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Recommended):

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

-

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Physical and Chemical Properties (Summary)

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₁₁BrO | GlpBio[4] |

| Molecular Weight | 215.09 g/mol | GlpBio[4] |

| Appearance | Likely a liquid or low-melting solid | Based on related compounds |

| Storage Temperature | Room temperature; for stock solutions, -20°C (up to 1 month) or -80°C (up to 6 months) is recommended. | GlpBio[4] |

| Solubility | Information not widely available. Likely soluble in organic solvents. | General chemical knowledge |

Safe Handling and Storage

4.1. Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when heating or creating aerosols.

-

Ensure eyewash stations and safety showers are readily accessible.

4.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.

-

Wear a lab coat and appropriate protective clothing to prevent skin contact.

-

-

Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

4.3. General Hygiene Practices:

-

Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.

-

Avoid eating, drinking, or smoking in laboratory areas.

-

Contaminated clothing should be removed and laundered before reuse.

4.4. Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

For long-term storage of solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures (Recommended)

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.2. Avoid breathing vapors, mist, or gas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with inert material (e.g., sand, vermiculite, or chemical absorbent) and place in a suitable, labeled container for disposal.

Experimental Protocols and Handling Considerations

7.1. General Workflow for Handling in a Synthetic Procedure:

Caption: General laboratory workflow for handling this compound in a synthetic chemistry context.

7.2. Example Synthetic Transformation: Conversion of an Alcohol to an Alkyl Bromide (Illustrative)

The synthesis of brominated compounds from alcohols often involves reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). These reactions require careful handling due to the corrosive and reactive nature of the reagents. The following is an illustrative protocol adapted from general procedures for alcohol bromination.

Reaction Scheme:

Caption: General conversion of an alcohol to an alkyl bromide.

Illustrative Protocol Steps:

-

Preparation: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. The glassware should be oven-dried to remove any moisture.

-

Inert Atmosphere: Purge the apparatus with an inert gas like nitrogen or argon.

-

Reagent Addition: Dissolve the starting alcohol in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane).

-

Cooling: Cool the solution in an ice bath.

-

Brominating Agent: Slowly add the brominating agent (e.g., PBr₃) dropwise to the cooled solution. This is often an exothermic reaction.

-

Reaction: Allow the reaction to proceed at the appropriate temperature (which may range from 0°C to reflux) for the required time, monitoring by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up:

-

Carefully quench the reaction by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution to neutralize excess acid.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent.

-

-

Purification: Remove the solvent under reduced pressure (rotary evaporation) and purify the crude product, typically by column chromatography or distillation.

Signaling Pathways and Biological Context

Currently, there is no specific information available in the searched literature detailing the involvement of this compound in any particular signaling pathway or its direct biological activity. As a chiral building block, its primary role is in the synthesis of more complex, biologically active molecules. The ultimate biological effect will depend on the final molecule it is incorporated into.

The logical relationship in its use is in the context of drug development, as illustrated below.

Caption: Logical flow of the use of this compound in drug development.

Conclusion

This compound is a valuable chiral intermediate for the synthesis of enantiomerically pure compounds in the pharmaceutical industry. Due to the lack of specific safety data, it must be handled with caution, assuming it to be toxic and irritating. Strict adherence to standard laboratory safety procedures, including the use of appropriate personal protective equipment and engineering controls, is essential. The information provided in this guide, extrapolated from related compounds, should serve as a starting point for a comprehensive, institution-specific risk assessment before any handling or use of this chemical.

References

An In-depth Technical Guide to the Solubility of (S)-2-Bromo-3-phenylpropan-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of (S)-2-Bromo-3-phenylpropan-1-ol in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on the theoretical principles governing its solubility, predictive analysis based on its molecular structure, and detailed experimental protocols for determining its solubility in a laboratory setting.

Introduction to this compound and its Solubility

This compound is a chiral compound of interest in organic synthesis and pharmaceutical development. Its utility as a building block or intermediate necessitates a thorough understanding of its physical properties, among which solubility is paramount. Solubility dictates the choice of solvents for reactions, purification processes like crystallization, and formulation development.[1][2] The efficiency of synthetic routes and the bioavailability of potential drug candidates are critically dependent on their solubility profiles.[1] This guide offers a foundational understanding for researchers working with this and structurally similar molecules.

Theoretical Principles and Qualitative Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4] The molecular structure of this compound features several key functional groups that influence its solubility:

-

A Phenyl Group: This large, nonpolar aromatic ring contributes to the molecule's hydrophobicity and favors solubility in nonpolar or weakly polar solvents.[1]

-

A Hydroxyl (-OH) Group: This polar group is capable of both donating and accepting hydrogen bonds, which promotes solubility in polar protic solvents like alcohols.[1][5][6]

-

A Bromo (-Br) Group: The bromine atom adds to the molecule's molecular weight and polarizability, influencing its interactions with various solvents.

-

A Propyl Chain: The three-carbon backbone is a nonpolar component.

The overall solubility of this compound in a given solvent will be a balance between these competing polar and nonpolar characteristics.[1][3]

Qualitative Solubility Predictions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): The presence of the hydroxyl group suggests that this compound should exhibit good solubility in short-chain alcohols due to the potential for hydrogen bonding.[1][5][6]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF)): These solvents can act as hydrogen bond acceptors and have moderate polarity, making them likely candidates for dissolving the compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The nonpolar phenyl ring and hydrocarbon backbone suggest at least partial solubility in these solvents.[1] Toluene, being aromatic, might show enhanced solubility due to favorable π-π interactions with the phenyl ring.

-

Water: Due to the significant nonpolar phenyl group and the carbon chain, the solubility in water is expected to be low.[1][5]

Experimental Protocols for Solubility Determination

Given the absence of published quantitative data, experimental determination is necessary. The following are standard protocols for assessing the solubility of a compound like this compound.

Qualitative Solubility Test

This rapid test provides a preliminary assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously shake or vortex the mixture for 30-60 seconds.

-

Allow the mixture to stand for at least one minute and observe.

-

Record the observation as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[3]

Materials:

-

This compound

-

Selected organic solvent(s)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the chosen solvent in a flask. The excess solid should be clearly visible.

-

Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution is saturated.

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of an appropriate solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC or GC).

-

Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Data Presentation

The following table can be used to systematically record and compare the experimentally determined solubility of this compound in various organic solvents.

| Solvent Class | Solvent | Temperature (°C) | Qualitative Solubility | Quantitative Solubility (mg/mL) | Notes |

| Polar Protic | Methanol | 25 | e.g., Soluble | Record experimental value | e.g., Forms a clear, colorless solution |

| Ethanol | 25 | e.g., Soluble | Record experimental value | ||

| Isopropanol | 25 | e.g., Partially Soluble | Record experimental value | ||

| Polar Aprotic | Acetone | 25 | e.g., Soluble | Record experimental value | |

| Ethyl Acetate | 25 | e.g., Soluble | Record experimental value | ||

| Dichloromethane | 25 | e.g., Soluble | Record experimental value | ||

| Tetrahydrofuran | 25 | e.g., Soluble | Record experimental value | ||

| Nonpolar | Toluene | 25 | e.g., Partially Soluble | Record experimental value | |

| Diethyl Ether | 25 | e.g., Partially Soluble | Record experimental value | ||

| Hexane | 25 | e.g., Insoluble | Record experimental value |

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of this compound.

References

A Technical Guide to (S)-2-Bromo-3-phenylpropan-1-ol for Pharmaceutical Research and Development

(S)-2-Bromo-3-phenylpropan-1-ol , a valuable chiral building block, plays a crucial role in the enantioselective synthesis of a variety of pharmaceutical compounds. Its specific stereochemistry and reactive functional groups make it an important intermediate for drug development professionals and researchers in medicinal chemistry. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, a detailed synthesis protocol, and its application in the synthesis of cardiovascular drugs.

Commercial Availability and Specifications

This compound (CAS Number: 219500-45-5) is available from several commercial suppliers catering to the research and pharmaceutical industries. The purity of the commercially available compound is typically high, often exceeding 97%. Below is a comparative table of suppliers and their product specifications.

| Supplier | Product Code/CAS Number | Purity | Available Quantities | Storage Conditions |

| GlpBio | GF48903 / 219500-45-5 | >97.00% | Sample sizes (e.g., 25 µL, 10mM), bulk quantities upon request | Store at room temperature. For long-term storage of stock solutions, -80°C (up to 6 months) or -20°C (up to 1 month) is recommended. |

| MySkinRecipes | #113747 / 219500-45-5 | 97% | 100mg, 250mg, and larger quantities upon request | Room temperature, under inert gas.[1] |

| BLDpharm | BD139958 / 219500-45-5 | ≥97.0% | Inquire for available sizes | Inert atmosphere, room temperature |

| Aaronchem | AR01FT9H / 219500-45-5 | 97% | Inquire for available sizes | Not specified |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| Appearance | Colorless to light yellow liquid |

| Solubility | Soluble in various organic solvents. For stock solutions, appropriate solvents should be selected. |

Synthesis Protocol: Enantioselective Synthesis of this compound

A common and effective method for the enantioselective synthesis of this compound involves the ring-opening of (S)-styrene oxide with hydrogen bromide (HBr). This reaction takes advantage of the stereospecificity of the epoxide opening to yield the desired chiral alcohol.

Experimental Protocol: Regioselective Ring Opening of (S)-Styrene Oxide

This protocol is based on established principles of epoxide chemistry.

Materials:

-

(S)-Styrene oxide

-

Hydrogen bromide (HBr) solution (e.g., 48% in acetic acid or as a gas)

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-styrene oxide in anhydrous diethyl ether. Cool the solution to 0°C in an ice bath.

-

Addition of HBr: Slowly add a stoichiometric amount of the hydrogen bromide solution to the stirred solution of (S)-styrene oxide. The reaction is typically exothermic, and the temperature should be maintained at or below 0°C during the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material ((S)-styrene oxide) is consumed.

-

Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.

Application in Drug Development: Synthesis of Beta-Blockers

This compound is a key intermediate in the synthesis of various chiral pharmaceuticals, most notably beta-adrenergic blocking agents (beta-blockers) used to treat cardiovascular conditions such as hypertension.[1] The stereochemistry at the C2 position is crucial for the therapeutic activity of many beta-blockers.

The following diagram illustrates the general synthetic utility of this compound in the preparation of a generic beta-blocker. The primary alcohol can be converted to an epoxide, which is then opened by an appropriate amine to introduce the side chain characteristic of this class of drugs.

Caption: Synthetic pathway from this compound to a chiral beta-blocker precursor.

Logical Workflow for Utilizing this compound in Research

The following diagram outlines the logical workflow for researchers and drug development professionals when considering the use of this chiral building block.

Caption: Logical workflow for the procurement and application of this compound.

References

A Technical Guide to the Spectroscopic Properties of (S)-2-Bromo-3-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Bromo-3-phenylpropan-1-ol is a chiral building block of significant interest in organic synthesis, particularly in the development of pharmaceuticals. Its stereochemistry and functional groups make it a valuable precursor for the synthesis of various bioactive molecules. This technical guide provides an overview of the available spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of public experimental data for this specific enantiomer, this guide also includes predicted data and information on related compounds to aid researchers in their analytical endeavors.

Spectroscopic Data

A comprehensive search for experimental spectroscopic data for this compound has revealed a scarcity of publicly available ¹H NMR, ¹³C NMR, and IR spectra. The data presented below is based on predicted values and data from closely related compounds. Researchers are advised to acquire their own experimental data for confirmation.

¹H NMR (Proton NMR) Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.2-7.4 | Multiplet | Aromatic protons (C₆H₅) |

| ~4.2 | Multiplet | CH(Br) |

| ~3.8 | Multiplet | CH₂(OH) |

| ~3.0 | Multiplet | CH₂(Ph) |

Note: This is a generalized prediction. Actual chemical shifts and coupling constants will depend on the solvent and the specific spectrometer used.

¹³C NMR (Carbon NMR) Data

Experimental ¹³C NMR data for this compound is not currently available in public databases. However, data for the structurally similar (S)-2-Bromo-3-phenylpropanoic acid can provide an estimation of the chemical shifts for the carbon atoms in the backbone of the molecule. The chemical shifts for the phenyl group are expected to be in the typical aromatic region.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| ~127-138 | Aromatic carbons (C₆H₅) |

| ~65 | CH₂(OH) |

| ~50 | CH(Br) |

| ~40 | CH₂(Ph) |

Note: These are estimated values and should be confirmed with experimental data.

IR (Infrared) Spectroscopy Data

An experimental IR spectrum for this compound is not publicly available. However, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3200-3600 | O-H | Strong, broad band (alcohol) |

| 3000-3100 | C-H | Aromatic C-H stretch |

| 2850-3000 | C-H | Aliphatic C-H stretch |

| 1600, 1495, 1450 | C=C | Aromatic ring skeletal vibrations |

| 1000-1200 | C-O | C-O stretch (primary alcohol) |

| 500-700 | C-Br | C-Br stretch |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound followed by its spectroscopic characterization are not extensively documented in readily accessible literature. However, general synthetic routes often involve the enantioselective reduction of a corresponding α-bromo ketone or the ring-opening of a chiral epoxide.

A plausible synthetic approach would be the enantioselective reduction of 2-bromo-3-phenylpropanal. The resulting alcohol would then be purified, typically by column chromatography, and its structure and purity confirmed by spectroscopic methods.

General Procedure for Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) would typically be used as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a neat film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent.

Visualizations

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Caption: A logical workflow for the synthesis and spectroscopic analysis.

Relationship of Spectroscopic Data Analysis

This diagram outlines the relationship between the different spectroscopic techniques and the information they provide for the structural elucidation of the target molecule.

Caption: Relationship between spectroscopic data and structural information.

References

Chiral Halohydrins: Versatile Building Blocks in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral halohydrins are invaluable synthons in organic chemistry, prized for their utility as precursors to a wide array of functionalized molecules, including epoxides, amino alcohols, and diols. Their stereodefined halogen and hydroxyl moieties on adjacent carbons provide a rich platform for stereospecific transformations, making them critical intermediates in the synthesis of numerous pharmaceuticals and natural products.[1][2] The precise spatial arrangement of these functional groups allows for a high degree of stereochemical control in subsequent reactions, a crucial aspect in the development of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the synthesis of chiral halohydrins, focusing on key enantioselective methods, and highlights their application in the synthesis of important drug molecules.

Enantioselective Synthesis of Chiral Halohydrins

The generation of enantiomerically pure halohydrins is paramount for their application in asymmetric synthesis. Several powerful strategies have been developed to this end, including dynamic kinetic resolution, biocatalytic reductions, and enzymatic kinetic resolutions.

Dynamic Kinetic Resolution of α-Halo Ketones

Dynamic kinetic resolution (DKR) is a highly efficient method for the asymmetric synthesis of chiral halohydrins from racemic α-halo ketones.[3][4][5][6] This technique combines a rapid in situ racemization of the starting material with a stereoselective reaction, allowing for a theoretical yield of up to 100% of a single stereoisomer. A prominent example is the Noyori-Ikariya asymmetric transfer hydrogenation, which employs ruthenium-based catalysts.[3][7][8][9]

The reaction typically involves the reduction of an α-halo ketone using a chiral ruthenium catalyst, such as one derived from a tosylated diamine and an arene ligand, in the presence of a hydrogen donor like a formic acid/triethylamine mixture.[7] The catalyst stereoselectively reduces one enantiomer of the ketone while the other enantiomer is rapidly racemized under the reaction conditions. This process leads to the formation of the corresponding halohydrin with high diastereoselectivity and enantioselectivity.[3][10]

Table 1: Dynamic Kinetic Resolution of α-Halo Ketones via Asymmetric Transfer Hydrogenation

| Entry | α-Halo Ketone | Catalyst | Hydrogen Donor | Yield (%) | dr (cis:trans) | ee (%) |

| 1 | 2-chlorocyclohexanone | (S,S)-I | HCOOH/Et3N | 92 | >99:1 | 92 |

| 2 | 2-bromocyclohexanone | (S,S)-I | HCOOH/Et3N | 98 | 87:13 | 96 |

| 3 | 2-fluorocyclohexanone | (S,S)-I | HCOOH/Et3N | 98 | 97:3 | 97 |

Experimental Protocol: General Procedure for Noyori-Ikariya Asymmetric Transfer Hydrogenation of α-Halo Ketones

To a solution of the α-halo ketone (1.0 mmol) in a suitable solvent (e.g., a mixture of water and dichloromethane) is added the Noyori-Ikariya catalyst (e.g., (S,S)-I, 0.5 mol%). A hydrogen donor, such as a 5:2 mixture of formic acid and triethylamine, is then added. The reaction mixture is stirred at a specified temperature (e.g., room temperature or 40 °C) until completion, as monitored by thin-layer chromatography or gas chromatography. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired chiral halohydrin. The diastereomeric ratio and enantiomeric excess are determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Catalytic Cycle of Noyori-Ikariya Asymmetric Transfer Hydrogenation

References

- 1. Biocatalytic approaches for the synthesis of optically pure vic-halohydrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective synthesis of vicinal halohydrins via dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]

- 5. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highly efficient synthesis of enantioenriched vicinal halohydrins via Ir-catalyzed asymmetric hydrogenation using dynamic kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (R)-2-Benzyloxirane from (S)-2-Bromo-3-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enantioselective synthesis of (R)-2-benzyloxirane, a valuable chiral building block in organic synthesis and drug development, starting from the commercially available chiral precursor, (S)-2-Bromo-3-phenylpropan-1-ol. The synthesis relies on a base-mediated intramolecular Williamson ether synthesis, a robust and well-established method for epoxide formation from halohydrins.

Introduction

Chiral epoxides are critical intermediates in the synthesis of a wide array of enantiomerically pure pharmaceuticals and fine chemicals. Their inherent ring strain allows for regioselective and stereospecific ring-opening reactions with various nucleophiles, providing access to complex molecular architectures. This document outlines a laboratory-scale procedure for the preparation of (R)-2-benzyloxirane from its corresponding chiral bromohydrin precursor. The stereochemistry of the starting material dictates the stereochemistry of the epoxide product due to the nature of the intramolecular SN2 reaction mechanism.

Reaction Principle

The synthesis proceeds via an intramolecular Williamson ether synthesis. The hydroxyl group of this compound is first deprotonated by a strong base to form an alkoxide. This nucleophilic alkoxide then undergoes an intramolecular SN2 attack on the adjacent carbon atom bearing the bromine atom, which acts as the leaving group. This backside attack results in the inversion of the stereocenter at the site of substitution, leading to the formation of the corresponding (R)-epoxide with the closure of the three-membered ring.

Quantitative Data Summary

As this protocol is a generalized procedure based on established chemical principles, the following table outlines the expected product and the key performance indicators to be determined experimentally.

| Starting Material | Product | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) |

| This compound | (R)-2-Benzyloxirane | To be determined | >95% (expected based on stereospecificity of the reaction) |

Note: The enantiomeric excess of the product is expected to be high, assuming the enantiomeric purity of the starting material is high and that no side reactions causing racemization occur. Actual yield will depend on reaction scale, purity of reagents, and optimization of reaction conditions.

Experimental Protocol

Materials:

-

This compound (ensure high enantiomeric purity)

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or other suitable strong base (e.g., potassium tert-butoxide)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

Under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of bromohydrin) to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

-

Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to the THF. Caution: Sodium hydride is highly reactive and flammable. Handle with appropriate care.

-

-

Addition of Starting Material:

-

Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Transfer the solution of the bromohydrin to the dropping funnel.

-

Cool the reaction mixture in the flask to 0 °C using an ice bath.

-

Add the bromohydrin solution dropwise to the stirred suspension of sodium hydride in THF over a period of 30 minutes. Hydrogen gas will be evolved during this step.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. A suitable TLC eluent would be a mixture of hexane and ethyl acetate.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture back to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted sodium hydride.

-

Add deionized water to dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization:

-

The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure (R)-2-benzyloxirane.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

-

Determine the enantiomeric excess of the product by chiral HPLC or chiral GC analysis.

-

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of (R)-2-Benzyloxirane.

Experimental Workflow

Caption: Experimental workflow for the enantioselective synthesis of (R)-2-Benzyloxirane.

Application Notes and Protocols for Nucleophilic Substitution of (S)-2-Bromo-3-phenylpropan-1-ol

Abstract

This document provides detailed experimental procedures for the nucleophilic substitution of (S)-2-Bromo-3-phenylpropan-1-ol. This chiral substrate is a valuable building block in organic synthesis, and its conversion via nucleophilic substitution allows for the stereospecific introduction of various functional groups. The protocols detailed herein focus on the substitution with azide and cyanide nucleophiles, which are common precursors for amines and carboxylic acids, respectively. The reaction proceeds via an S(_N)2 mechanism, leading to an inversion of stereochemistry at the C-2 position. These application notes are intended for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile displaces a leaving group. This compound is a secondary benzylic bromide, making it a suitable substrate for S(_N)2 reactions. The stereochemistry of the starting material allows for the synthesis of chiral products, which are of significant interest in the pharmaceutical industry. The substitution reactions described herein provide a pathway to synthesize (R)-2-azido-3-phenylpropan-1-ol and (R)-2-cyano-3-phenylpropan-1-ol, versatile intermediates for further synthetic transformations.

The general reaction scheme is as follows:

(Image of the general reaction of this compound with a nucleophile, showing inversion of stereochemistry)

Health and Safety

Warning: These protocols involve the use of hazardous materials. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.

-

This compound: Irritant. Avoid contact with skin and eyes.

-

Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin.[1] It can form explosive heavy metal azides; therefore, contact with metals like lead or copper should be avoided.[1] Reaction with acids produces highly toxic and explosive hydrazoic acid.[1]

-